Salbutamon

Descripción general

Descripción

Salbutamol, more commonly known as Albuterol, is a medication used to treat asthma and other respiratory conditions. It is a β2-adrenergic agonist, meaning it stimulates the β2-adrenergic receptor, leading to bronchodilation and improved airflow. Salbutamol is available in both oral and inhaled forms, and is one of the most commonly used medications for the treatment of asthma.

Aplicaciones Científicas De Investigación

Photophysical and Photochemical Properties in Aqueous Solutions

Salbutamol, a β(2)-adrenergic receptor agonist, shows sensitivity to UVB light absorption in pH ranges from 3 to 12. This results in photodegradation, forming products that absorb light at longer wavelengths than the parent compound. The deprotonated species of Salbutamol is more photo-active than the protonated species, with implications for its environmental impact and degradation in natural water systems (Dodson et al., 2011).

Salbutamol Detection and Monitoring

Several studies have focused on developing sensitive methods for detecting Salbutamol. For example, a high-sensitive impedimetric salbutamol immunosensor based on gold nanostructure-deposited screen-printed carbon electrodes was created for detecting Salbutamol in various samples, including diluted serum samples (Lin et al., 2016). Another study developed a sensitive direct competitive ELISA to investigate Salbutamol residue levels in human urine, highlighting the need for monitoring its presence in biological systems (Lei et al., 2015).

Investigating Interaction Mechanisms

A study examined the interaction mechanism between Salbutamol and human serum albumin through multispectral methods and molecular docking. This research is crucial for understanding how Salbutamol interacts with proteins in the human body (Zhao et al., 2020).

Salbutamol in Animal Agriculture

Salbutamol's use in animal agriculture and its potential effects on animals and humans consuming these products have been a research focus. Studies have been conducted on the effects of Salbutamol on the behavior and physiology of finishing pigs (Marchant-Forde et al., 2008), and on the development of methods for detecting Salbutamol residues in pig tissues (Fan et al., 2015).

Potential Therapeutic Applications

Salbutamol has been explored for potential therapeutic applications beyond its primary use. For instance, its potential as add-on therapy for multiple sclerosis due to its immunomodulatory properties has been studied (Makhlouf et al., 2002). Additionally, Salbutamol's effects on congenital myasthenic syndrome due to DOK7 mutation were investigated, showing its effectiveness in this context (Lorenzoni et al., 2013).

Mecanismo De Acción

Target of Action

Salbutamol, also known as Albuterol , is a short-acting, selective beta2-adrenergic receptor agonist . It is 29 times more selective for beta2 receptors than beta1 receptors, giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart . The R-isomer of Salbutamol has 150 times greater affinity for the beta2-receptor than the S-isomer .

Mode of Action

Salbutamol works by stimulating specific receptors called beta2 adrenergic receptors . When these adrenergic receptors are activated, the smooth muscles surrounding the bronchial tubes relax, allowing the airways to expand and air to pass through more easily . This leads to bronchodilation, or the widening of the bronchi .

Biochemical Pathways

Salbutamol’s action on the beta2 adrenergic receptors leads to the relaxation of bronchial smooth muscle, relaxation of myometrial smooth muscle in the uterus, causes tremor of skeletal muscle, and tends to stimulate the uptake of potassium into cells . It also modulates neuromuscular junction formation .

Pharmacokinetics

Salbutamol is rapidly absorbed in both the gastrointestinal tract and lungs . The peak plasma concentration of the drug occurs after a duration of approximately 3 hours . Within 72 hours, the applied dosage is normally completely excreted, through both urine and feces . Salbutamol is metabolized almost exclusively by the liver, being converted to salbutamol 4’-O-sulfate .

Result of Action

The molecular and cellular effects of Salbutamol’s action include significant improvements in several postsynaptic morphological defects, including increased synaptic area, acetylcholine receptor area and density, and extent of postjunctional folds . These changes occur without alterations in skeletal muscle fiber size or type . Salbutamol also leads to a gradual improvement in muscle strength .

Action Environment

The efficacy and stability of Salbutamol can be influenced by various environmental factors. For instance, the pharmacotherapeutic strategy for respiratory diseases often involves the combination of different drugs with different mechanisms of action . Drug-drug interactions (DDIs) can occur in patients undergoing polytherapy at the pharmacokinetic (PK) or pharmacodynamic (PD) level . More than a thousand Salbutamol interactions have been reported .

Safety and Hazards

Salbutamol is generally safe for use but it has some side effects. Common side effects include shakiness, headache, fast heart rate, dizziness, and feeling anxious . Serious side effects may include worsening bronchospasm, irregular heartbeat, and low blood potassium levels . If your breathing suddenly becomes more difficult after using salbutamol, contact your healthcare provider immediately . If you need to use this medication more frequently than usual, this can be a sign that your breathing condition is getting worse .

Direcciones Futuras

Salbutamol is an essential medication in the management of respiratory conditions such as asthma and COPD. By understanding their uses, dosage, potential side effects, and safety considerations, patients and healthcare professionals can make informed decisions regarding their therapy . It is crucial to follow the recommended dosage and administration instructions, monitor treatment response, and be aware of potential interactions or precautions .

Análisis Bioquímico

Biochemical Properties

Salbutamol’s therapeutic effect is based on its potent smooth muscle relaxant properties, which allow the inhibition of bronchial smooth muscle contraction and subsequent bronchodilation . It achieves this by binding to the β2-adrenergic receptors on the smooth muscle cells, triggering a cascade of biochemical reactions that lead to the relaxation of the smooth muscle cells .

Cellular Effects

Salbutamol influences cell function by interacting with β2-adrenergic receptors, which are coupled to G proteins. Upon activation, these G proteins activate adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates various proteins, leading to relaxation of the smooth muscle cells and bronchodilation .

Molecular Mechanism

The molecular mechanism of action of Salbutamol involves its binding to β2-adrenergic receptors, leading to the activation of adenylyl cyclase and an increase in cAMP levels. This cascade of events ultimately leads to the relaxation of bronchial smooth muscle cells .

Temporal Effects in Laboratory Settings

The effects of Salbutamol are rapid, with bronchodilation typically occurring within minutes of inhalation. The duration of effect is generally 4-6 hours. Long-term use of Salbutamol can lead to tolerance, with decreased effectiveness over time .

Dosage Effects in Animal Models

In animal models, the bronchodilatory effects of Salbutamol have been shown to increase with dosage. Higher doses can also lead to increased side effects, including tachycardia and tremors .

Metabolic Pathways

Salbutamol is metabolized primarily by the liver to inactive sulfate conjugates. It is then excreted in the urine .

Transport and Distribution

After inhalation, Salbutamol is rapidly absorbed into the bloodstream and distributed throughout the body. It readily crosses cell membranes to reach its site of action on the β2-adrenergic receptors .

Subcellular Localization

Salbutamol acts on the β2-adrenergic receptors, which are located on the outer surface of the cell membrane. Therefore, its site of action is extracellular .

Propiedades

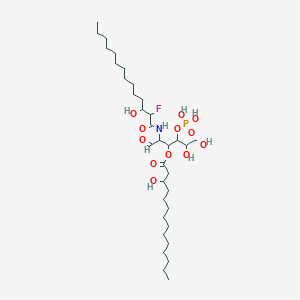

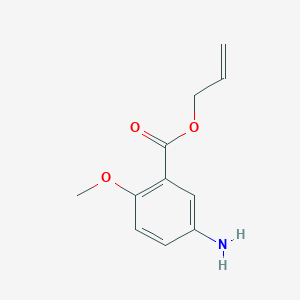

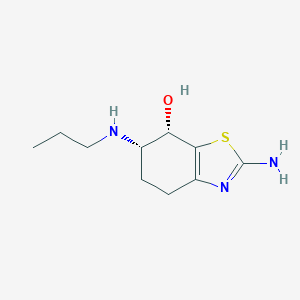

IUPAC Name |

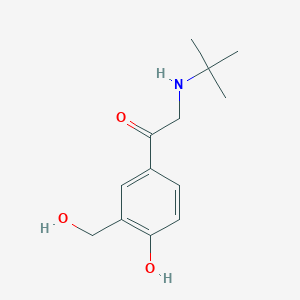

2-(tert-butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,14-16H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJAFZHZZCVHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166095 | |

| Record name | Salbutamon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

156547-62-5 | |

| Record name | Salbutamon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156547625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salbutamon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALBUTAMON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0IO19163J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[6-Bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B130665.png)